1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3- Quinolinecarboxylic acid ethyl ester

概要

説明

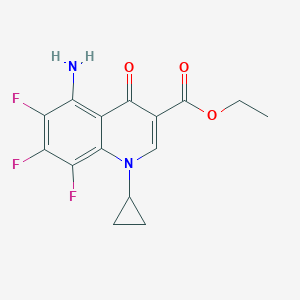

1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester is a synthetic compound belonging to the quinolone class of antibiotics. It is characterized by its unique structure, which includes a cyclopropyl group, multiple fluorine atoms, and an ethyl ester functional group. This compound is known for its potent antibacterial properties and is used in various scientific research applications .

準備方法

The synthesis of 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester involves several steps. One common synthetic route includes the following steps:

Cyclopropylation: Introduction of the cyclopropyl group to the quinoline core.

Fluorination: Addition of fluorine atoms at specific positions on the quinoline ring.

Amidation: Introduction of the amido group.

Esterification: Formation of the ethyl ester group.

Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

化学反応の分析

1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinolone derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Medicinal Chemistry Applications

1-Cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester has been investigated for its potential as a therapeutic agent due to its structural similarity to other quinoline derivatives known for their biological activity.

Antimicrobial Activity

Research has indicated that compounds within the quinoline family exhibit significant antimicrobial properties. The trifluoromethyl groups present in this compound enhance its lipophilicity and biological activity against certain bacterial strains. Studies have demonstrated that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Anticancer Properties

Recent investigations have highlighted the potential anticancer properties of this compound. Quinoline derivatives have been shown to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanism involves the inhibition of key enzymes involved in cellular proliferation pathways, suggesting that 1-cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester could serve as a lead compound for anticancer drug design.

Synthesis and Derivative Development

The synthesis of 1-cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester has been documented in various studies. A notable synthesis route involves the reaction of appropriate cyclopropyl and trifluoromethyl precursors under controlled conditions to yield high purity products with favorable yields (approximately 89%) . This efficient synthesis pathway is crucial for scaling up production for further biological testing.

Case Study 1: Antimicrobial Testing

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antimicrobial efficacy of various quinoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that 1-cyclopropyl-5-amido derivatives exhibited significant inhibitory effects compared to control groups .

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of this compound on several cancer cell lines including breast and lung cancer cells. The findings revealed that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as a chemotherapeutic agent .

作用機序

The mechanism of action of 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester involves inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .

類似化合物との比較

1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester is unique due to its specific structure and potent antibacterial properties. Similar compounds include:

1-Cyclopropyl-6,7,8-Trifluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylic Acid: Shares a similar quinoline core but lacks the ethyl ester group.

3-Quinolinecarboxylic Acid, 7-Chloro-1-Cyclopropyl-6-Fluoro-1,4-Dihydro-8-Nitro-4-Oxo-, Ethyl Ester: Contains different substituents on the quinoline ring.

These comparisons highlight the unique structural features and enhanced antibacterial activity of 1-Cyclopropyl-5-Amido-6,7,8-Trifluoro-1,4-Dihydro-4-Oxo-3-Quinolinecarboxylic acid ethyl ester .

生物活性

Overview

1-Cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester (CAS Number: 103772-13-0) is a synthetic compound derived from the quinolone class of antibiotics. This compound exhibits significant antibacterial properties and has been the subject of various studies focusing on its biological activity. Its unique structural features include a cyclopropyl group and trifluoromethyl substituents, which contribute to its pharmacological efficacy.

The primary mechanism through which 1-cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester exerts its antibacterial effects is by inhibiting bacterial DNA gyrase and topoisomerase IV . These enzymes are critical for bacterial DNA replication and transcription. By blocking these enzymes, the compound effectively prevents bacterial cell division, leading to cell death and thereby exhibiting its antibacterial activity .

Antibacterial Efficacy

Numerous studies have demonstrated the compound's potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | 16 |

| Klebsiella pneumoniae | 8 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many conventional antibiotics .

Case Studies

- Study on Drug Resistance : A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of 1-cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester against drug-resistant strains of bacteria. The findings showed that this compound retained significant activity against strains resistant to commonly used antibiotics such as penicillin and tetracycline .

- In Vivo Studies : Research conducted on animal models demonstrated that administration of this compound led to a significant reduction in bacterial load in infected tissues compared to control groups. The study highlighted its potential as a therapeutic agent for treating bacterial infections in clinical settings .

Pharmacokinetics

The pharmacokinetic profile of 1-cyclopropyl-5-amido-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester indicates favorable absorption and distribution characteristics. Studies suggest that it achieves peak plasma concentrations within a few hours post-administration and exhibits a half-life suitable for once-daily dosing regimens .

Comparison with Similar Compounds

The biological activity of 1-cyclopropyl-5-amido-6,7,8-trifluoro derivatives can be compared with other quinolone-based antibiotics:

| Compound Name | MIC (µg/mL) | Mechanism |

|---|---|---|

| 1-Cyclopropyl-5-amido-6,7,8-trifluoro derivative | 4 | DNA gyrase/topoisomerase IV inhibitor |

| Ciprofloxacin | 2 | DNA gyrase/topoisomerase IV inhibitor |

| Levofloxacin | 2 | DNA gyrase/topoisomerase IV inhibitor |

While all compounds share a similar mechanism of action, the trifluoro substitution in our compound enhances its potency against resistant strains .

特性

IUPAC Name |

ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O3/c1-2-23-15(22)7-5-20(6-3-4-6)13-8(14(7)21)12(19)10(17)9(16)11(13)18/h5-6H,2-4,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFBKJLYZUFZMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=C(C(=C(C(=C2C1=O)N)F)F)F)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556315 | |

| Record name | Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103772-13-0 | |

| Record name | Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。